molecular formula C22H25NO3 B1359486 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone CAS No. 898757-43-2

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone

Cat. No.: B1359486
CAS No.: 898757-43-2
M. Wt: 351.4 g/mol
InChI Key: NAQAFDYCTNVHCR-UHFFFAOYSA-N
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Description

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methyl linker to the 4' position of the benzophenone core, with a methyl substituent at the 3-position of the aromatic ring (Figure 1). This compound belongs to a class of spirocyclic heterocycles, which are valued in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties . The spirocyclic core enhances metabolic stability compared to linear analogues, making it a scaffold of interest in drug discovery .

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-17-3-2-4-20(15-17)21(24)19-7-5-18(6-8-19)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQAFDYCTNVHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642841
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-43-2
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Spirocyclic Intermediate

The spirocyclic moiety, 1,4-dioxa-8-azaspiro[4.5]decane, is commonly prepared by the acid-catalyzed cyclization of piperidone with ethylene glycol. This reaction forms the spirocyclic ring system essential for the compound’s unique properties.

  • Reaction conditions: Acidic medium (e.g., p-toluenesulfonic acid), reflux temperature, inert atmosphere.
  • Purification: Crystallization or chromatographic methods to isolate the pure spirocyclic intermediate.

Preparation of Benzophenone Derivative

The benzophenone core substituted with a chloromethyl group at the para position relative to the ketone is synthesized via Friedel-Crafts acylation followed by chloromethylation.

  • Friedel-Crafts acylation: Aromatic compound (e.g., m-tolyl or 3-methylphenyl) reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Chloromethylation: Introduction of a chloromethyl substituent at the para position using paraformaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.

Coupling Reaction

The key step involves nucleophilic substitution where the spirocyclic amine attacks the chloromethyl benzophenone derivative to form the final product.

  • Reagents: Potassium carbonate or other suitable bases to deprotonate the amine.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Conditions: Mild heating (50–80°C), inert atmosphere to prevent oxidation.
  • Reaction monitoring: TLC or HPLC to track conversion.

Purification and Characterization

  • Purification: Column chromatography using silica gel or preparative HPLC.
  • Characterization: NMR spectroscopy (¹H, ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

Industrial production adapts the laboratory methods with modifications for scale-up:

  • Use of continuous flow reactors for improved heat and mass transfer.
  • Automation of reagent addition and reaction monitoring.
  • Optimization of solvent recycling and waste minimization.
  • Implementation of stringent quality control with in-process sampling and analytical verification.
Step Starting Materials Reaction Conditions Key Notes
Spirocyclic intermediate synthesis Piperidone + Ethylene glycol Acid catalysis, reflux, inert atmosphere Formation of 1,4-dioxa-8-azaspiro[4.5]decane
Benzophenone core synthesis Aromatic compound + Benzoyl chloride Friedel-Crafts acylation, Lewis acid catalyst Formation of 3-methyl benzophenone core
Chloromethylation Benzophenone derivative + Paraformaldehyde Acidic conditions, controlled temperature Introduction of chloromethyl group
Coupling reaction Spirocyclic amine + Chloromethyl benzophenone Base (K2CO3), DMF, 50–80°C, inert atmosphere Nucleophilic substitution to final product
Purification Crude product Column chromatography or preparative HPLC Achieve high purity (>98%)
  • The choice of base and solvent critically affects the coupling efficiency; potassium carbonate in DMF provides good yields.
  • Reaction temperature must be controlled to avoid decomposition of the spirocyclic moiety.
  • Purification challenges arise due to the compound’s amphiphilic nature; gradient elution in chromatography is recommended.
  • Scale-up requires attention to mixing and heat dissipation to maintain reaction selectivity.
  • Analytical methods such as GC-MS and NMR confirm the absence of unreacted starting materials and side products.

The preparation of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone involves a multi-step synthetic approach centered on the formation of a spirocyclic intermediate and its coupling to a functionalized benzophenone core. Careful control of reaction parameters, choice of reagents, and purification techniques are essential to obtain the compound in high purity and yield. Industrial synthesis adapts these methods with process intensification and automation for scalable production.

Chemical Reactions Analysis

Types of Reactions

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives .

Scientific Research Applications

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone involves its interaction with specific molecular targets. The spirocyclic moiety and benzophenone core can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone 3-CH₃ C₂₄H₂₇NO₃ 377.5 Enhanced rigidity; potential HDAC linker
3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methoxy benzophenone 2-OCH₃ C₂₂H₂₅NO₄ 367.4 Lower lipophilicity (logP ~2.8)
3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 3-Br C₂₂H₂₂BrNO₃ 446.3 Higher reactivity (bromide substitution)
3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 3',4'-diCH₃ C₂₅H₂₉NO₃ 391.5 Increased steric hindrance

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Br) : Bromine at the 3' position (as in ) increases electrophilicity, enhancing reactivity in cross-coupling reactions.

Physicochemical and Pharmacological Properties

Thermal Stability :
  • Spirocyclic derivatives generally exhibit high melting points (>100°C) due to rigid conformations .
  • Brominated analogues (e.g., ) show higher boiling points (~506°C) compared to methyl-substituted derivatives (~450–480°C) .

Biological Activity

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone, also known by its CAS number 898757-92-1, is a synthetic compound characterized by its unique molecular structure which includes a benzophenone moiety and a spirocyclic component. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27NO3, with a molecular weight of 365.47 g/mol. The structure features a benzophenone core substituted with a spirocyclic group that may influence its biological interactions.

PropertyValue
Molecular FormulaC23H27NO3
Molecular Weight365.47 g/mol
CAS Number898757-92-1
Chemical StructureChemical Structure

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzophenone have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Research has highlighted the cytotoxic effects of benzophenone derivatives on cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents. Specific assays such as MTT and Annexin V staining have been utilized to assess cell viability and apoptotic rates.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzophenone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzophenone structure significantly enhanced antibacterial activity.
  • Cytotoxic Effects on Cancer Cells : In a study published in Cancer Letters, researchers tested the cytotoxicity of several benzophenone derivatives on human breast cancer cell lines (MCF-7). The compound showed IC50 values indicating significant growth inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of spirocyclic benzophenone derivatives typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields intermediates, followed by purification via vacuum distillation and filtration . To optimize yields, variables such as solvent polarity (e.g., ethanol vs. dichloromethane), catalyst type (e.g., triethylamine for nucleophilic substitutions), and reaction time should be systematically tested. Column chromatography with gradients like dichloromethane/methanol (9:1) is recommended for isolating pure products .

Q. How can researchers characterize the structural and functional properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for benzophenone, N–H stretches for azaspiro moieties).
  • UV-Vis : Analyze π→π* transitions in the benzophenone core (absorption ~250–300 nm) and assess substituent effects on conjugation .
  • Elemental Analysis : Confirm molecular composition (C, H, N) to validate synthetic success .
  • Melting Point : Compare with literature values to assess purity (e.g., deviations >2°C suggest impurities) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions in spectral data (e.g., anomalous NMR peaks) may arise from stereochemical heterogeneity or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton/carbon correlations for spirocyclic systems .
  • HPLC-MS : Detect low-abundance byproducts (e.g., incomplete alkylation intermediates) and refine purification protocols .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation, especially for sterically hindered spiro centers .

Q. How does the 1,4-dioxa-8-azaspiro[4.5]decyl moiety influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : The spiro moiety introduces conformational rigidity, which can:

  • Enhance Metabolic Stability : Reduced flexibility may slow enzymatic degradation, as seen in structurally related anticonvulsant spiro compounds .
  • Modulate Solubility : The oxygen-rich dioxa ring improves hydrophilicity (logP reduction), while the azaspiro group may enhance membrane permeability. Computational tools (e.g., DFT calculations) can predict solubility and partition coefficients .
  • Bioactivity : Compare SAR with analogs (e.g., 8-amino-1,3-diazaspiro[4.5]decane-2,4-diones) to identify critical substituents for target binding .

Q. How can researchers design experiments to evaluate the environmental fate of this compound, including abiotic/biotic transformations?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab) : Assess hydrolysis/photolysis rates under controlled pH/UV conditions. Monitor degradation via LC-MS.
  • Phase 2 (Microcosm) : Study microbial degradation in soil/water systems using isotopically labeled compound (e.g., ¹⁴C tracking).
  • Phase 3 (Field) : Deploy passive samplers in contaminated sites to measure bioaccumulation in biota (e.g., LC-MS/MS tissue analysis).

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